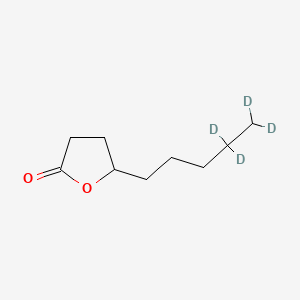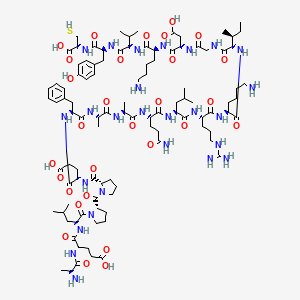
5-Pentyldihydrofuran-2(3H)-one-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-Pentyldihydrofuran-2(3H)-one-d4 implique généralement la deutération de la 5-Pentyldihydrofuran-2(3H)-one. Ce processus peut être réalisé par différentes méthodes, notamment l'hydrogénation catalytique en utilisant du gaz deutérium (D2) en présence d'un catalyseur approprié tel que le palladium sur carbone (Pd/C). La réaction est réalisée dans des conditions contrôlées pour assurer l'incorporation d'atomes de deutérium dans la molécule .
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haute pression et de techniques de purification avancées pour obtenir le composé avec une pureté et un rendement élevés. L'utilisation de systèmes automatisés et de réacteurs à écoulement continu peut améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La 5-Pentyldihydrofuran-2(3H)-one-d4 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir la lactone en son diol correspondant.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcoolates peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Diols.
Substitution : Diverses lactones substituées selon le nucléophile utilisé.
Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme élément de construction en synthèse organique et comme solvant dans diverses réactions.
Biologie : Utilisée dans l'étude des voies métaboliques et des mécanismes enzymatiques.
Médecine : Étudiée pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de produits pharmaceutiques.
Industrie : Utilisée dans la production de parfums, d'arômes et de polymères.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que lactone, elle peut subir une hydrolyse pour former l'acide hydroxy correspondant, qui peut ensuite participer à diverses réactions biochimiques. Les atomes de deutérium dans la molécule peuvent influencer la cinétique réactionnelle et fournir des informations sur les mécanismes réactionnels par le biais d'études de marquage isotopique .
Applications De Recherche Scientifique
5-Pentyldihydrofuran-2(3H)-one-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and polymers.
Mécanisme D'action
The mechanism of action of 5-Pentyldihydrofuran-2(3H)-one-d4 involves its interaction with specific molecular targets and pathways. As a lactone, it can undergo hydrolysis to form the corresponding hydroxy acid, which can further participate in various biochemical reactions. The deuterium atoms in the molecule can influence reaction kinetics and provide insights into reaction mechanisms through isotopic labeling studies .
Comparaison Avec Des Composés Similaires
Composés similaires
γ-Nonalactone : Une lactone structurellement similaire avec une longueur de chaîne alkyle différente.
γ-Butyrolactone : Une lactone plus petite avec des propriétés chimiques similaires.
δ-Valérolactone : Une autre lactone avec une taille de cycle différente.
Unicité
La 5-Pentyldihydrofuran-2(3H)-one-d4 est unique en raison de son marquage au deutérium, ce qui la rend précieuse pour les études isotopiques et les expériences de traçage. La présence d'atomes de deutérium peut modifier les propriétés physiques et chimiques du composé, offrant des avantages distincts dans les applications de recherche .
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
5-(4,4,5,5-tetradeuteriopentyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3/i1D2,2D2 |
Clé InChI |
OALYTRUKMRCXNH-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])C([2H])([2H])CCCC1CCC(=O)O1 |
SMILES canonique |
CCCCCC1CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)




![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)



![[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone](/img/structure/B12372240.png)


